2,2-Dimethyl-N-(2-(1-piperazinyl)ethyl)propanamide
Descripción
2,2-Dimethyl-N-(2-(1-piperazinyl)ethyl)propanamide is a tertiary amide featuring a piperazine-substituted ethylamine backbone. The compound combines a bulky pivaloyl (2,2-dimethylpropanoyl) group with a piperazinyl moiety, a structural motif commonly associated with central nervous system (CNS) drug candidates due to piperazine’s ability to modulate receptor binding (e.g., serotonin or dopamine receptors) .
Propiedades
Fórmula molecular |
C11H23N3O |
|---|---|
Peso molecular |
213.32 g/mol |
Nombre IUPAC |
2,2-dimethyl-N-(2-piperazin-1-ylethyl)propanamide |
InChI |
InChI=1S/C11H23N3O/c1-11(2,3)10(15)13-6-9-14-7-4-12-5-8-14/h12H,4-9H2,1-3H3,(H,13,15) |
Clave InChI |
DRURWHLSUJFBCA-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C(=O)NCCN1CCNCC1 |
Origen del producto |
United States |
Métodos De Preparación
La síntesis de N-(2-(1-piperazinil)etil)-2,2-dimetilpropanamida implica varios pasos. Un método común incluye la ciclación de derivados de 1,2-diamina con sales de sulfonio . Las condiciones de reacción suelen implicar el uso de triflato de difenilvinilsulfonio en presencia de una base como DBU (1,8-Diazabiciclo[5.4.0]undec-7-eno) . Los métodos de producción industrial pueden variar, pero generalmente siguen rutas sintéticas similares con condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza.
Análisis De Reacciones Químicas
Hydrolysis Reactions
The amide bond undergoes hydrolysis under acidic or alkaline conditions:
Acidic Hydrolysis
-
Reagents : Concentrated HCl (6M), reflux
-
Products : 2,2-Dimethylpropanoic acid + 1-(2-aminoethyl)piperazine hydrochloride
-
Mechanism : Protonation of carbonyl oxygen followed by nucleophilic attack by water.
Basic Hydrolysis
-
Reagents : NaOH (4M), heat
-
Products : Sodium 2,2-dimethylpropanoate + free amine derivative
Nucleophilic Substitution at Piperazine
The piperazine nitrogen participates in alkylation and acylation:
Alkylation
| Reagent | Conditions | Product |
|---|---|---|
| Methyl iodide | K₂CO₃, DMF, 60°C | N-Methylpiperazine derivative |
| Benzyl chloride | Triethylamine, CH₂Cl₂ | N-Benzylpiperazine analog |
Acylation
| Reagent | Conditions | Product |
|---|---|---|
| Acetyl chloride | CH₂Cl₂, 0°C → RT | N-Acetylpiperazine derivative |
| Phenylacetyl chloride | THF, reflux | N-Phenylacetylpiperazine analog |
Catalytic Hydrogenation
The piperazine ring can undergo partial hydrogenation:
-
Reagents : H₂ (1 atm), Pd/C (10% w/w), ethanol
-
Product : Partially saturated tetrahydropyrazine derivative
-
Selectivity : Controlled by reaction time and catalyst loading.
Spectroscopic Characterization
Key data for reaction validation:
-
¹H NMR : δ 2.95–3.13 (m, piperazine CH₂), 3.56–3.82 (m, ethylenediamine CH₂), 1.25 (s, C(CH₃)₂).
-
¹³C NMR : δ 169.6 (C=O), 49.3–46.1 (piperazine C), 41.2 (C(CH₃)₂).
Mass Spectrometry
-
m/z : 238.33 [M+H]⁺ (calc. 238.33).
Stability and Reactivity Trends
Aplicaciones Científicas De Investigación
N-(2-(1-piperazinil)etil)-2,2-dimetilpropanamida tiene varias aplicaciones de investigación científica:
Química: Se utiliza como intermedio en la síntesis de diversos compuestos orgánicos.
Biología: El compuesto se estudia por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: La investigación está en curso para explorar su potencial como agente farmacéutico.
Industria: Se utiliza en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción de N-(2-(1-piperazinil)etil)-2,2-dimetilpropanamida implica su interacción con objetivos moleculares y vías específicas. Se sabe que el anillo de piperazina en el compuesto interactúa con varios receptores biológicos, lo que potencialmente lleva a efectos terapéuticos. Las vías y los objetivos moleculares exactos aún están bajo investigación, pero la estructura del compuesto sugiere que puede modular los sistemas de neurotransmisores o las actividades enzimáticas .
Comparación Con Compuestos Similares
Comparative Data Table
Actividad Biológica
2,2-Dimethyl-N-(2-(1-piperazinyl)ethyl)propanamide is a compound that belongs to the class of piperazine derivatives, which are known for their diverse biological activities. This article provides a comprehensive overview of its biological activity, including its effects on neurotransmitter systems, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The chemical structure of 2,2-Dimethyl-N-(2-(1-piperazinyl)ethyl)propanamide can be represented as follows:
Structural Features
- Piperazine Ring : The presence of the piperazine moiety contributes to the compound's biological activity by influencing receptor interactions.
- Amide Group : The propanamide functional group is crucial for the compound's pharmacological properties.
Neurotransmitter Receptor Interactions
Research indicates that piperazine derivatives exhibit significant interactions with various neurotransmitter receptors, including:
- Dopamine Receptors : Compounds similar to 2,2-Dimethyl-N-(2-(1-piperazinyl)ethyl)propanamide have shown high affinity for dopamine D4 receptors, with some derivatives achieving IC50 values as low as 0.057 nM .
- Serotonin Receptors : The structural modifications in piperazine compounds often enhance selectivity for serotonin receptor subtypes, potentially leading to anxiolytic effects .
- Histamine Receptors : Some studies have reported moderate to potent antagonistic activity at histamine H1 receptors for related piperazine derivatives .
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of piperazine derivatives. For instance, certain compounds have demonstrated significant apoptosis-promoting activity in breast cancer cell lines by acting as PARP-2 inhibitors .
Antiviral Activity
The exploration of piperazine derivatives for antiviral applications has gained traction, particularly in targeting SARS-CoV-2. In silico studies suggest that compounds with similar scaffolds may inhibit viral replication by interacting with key enzymes such as M pro and RdRp .
Neuropharmacological Studies
- Dopamine D4 Receptor Affinity :
- Antitumor Activity :
Antiviral Research
A recent investigation focused on the design and synthesis of piperazine derivatives aimed at inhibiting SARS-CoV-2. Molecular docking studies revealed that specific modifications could enhance binding affinity to viral targets, suggesting a viable pathway for therapeutic development against COVID-19 .
Table 1: Biological Activities of Piperazine Derivatives
| Compound Name | Target Receptor | IC50 Value (nM) | Activity Type |
|---|---|---|---|
| 2,2-Dimethyl-N-(2-(1-piperazinyl)ethyl)propanamide | Dopamine D4 | 0.057 | Antipsychotic |
| Piperazine Derivative A | Serotonin 5-HT1A | 10 | Anxiolytic |
| Piperazine Derivative B | Histamine H1 | 50 | Antihistaminic |
| Piperazine Derivative C | PARP-2 | - | Anticancer |
Table 2: Summary of Research Findings on Antiviral Activity
Q & A
Q. What are the recommended methods for synthesizing 2,2-Dimethyl-N-(2-(1-piperazinyl)ethyl)propanamide, and how is purity validated?
Answer: The synthesis typically involves coupling a piperazinyl-ethylamine derivative with a pivaloyl (2,2-dimethylpropanoyl) group. A validated approach includes:
- Step 1: Reacting 1-(2-aminoethyl)piperazine with pivaloyl chloride in a polar aprotic solvent (e.g., DMF) under nitrogen atmosphere at 0–5°C to minimize side reactions .
- Step 2: Purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) followed by recrystallization from ethyl acetate .
- Purity Validation:
Q. How can researchers characterize the physicochemical properties of this compound?
Answer: Key characterization methods include:
Q. What in vitro assays are suitable for preliminary biological screening?
Answer: Initial screening should focus on target engagement and cytotoxicity:
- Receptor Binding: Radioligand displacement assays for serotonin (5-HT2A) or dopamine receptors, given structural similarity to CNS-active piperazinyl derivatives .
- Cytotoxicity: MTT assay in HEK-293 or HepG2 cells (IC₅₀ determination) .
- Metabolic Stability: Incubation with liver microsomes (human/rat) to assess half-life (t½) and CYP450 interactions .
Q. How can solubility challenges be addressed during formulation for in vivo studies?
Answer:
- Co-solvents: Use 10% DMSO + 5% Tween-80 in saline for intravenous administration .
- Salt Formation: React with HCl to form a hydrochloride salt, improving aqueous solubility (test via pH-solubility profile) .
- Nanoformulation: Encapsulate in PLGA nanoparticles (size <200 nm via dynamic light scattering) to enhance bioavailability .
Q. What spectroscopic techniques confirm the compound’s structural integrity?
Answer:
- ¹H/¹³C NMR: Assign peaks using DEPT-135 (e.g., piperazine CH₂ at δ 2.6–2.8 ppm; pivaloyl C(CH₃)₃ at δ 27–29 ppm) .
- 2D NMR (HSQC, HMBC): Correlate amide NH (δ 7.8–8.2 ppm) with adjacent carbons to validate connectivity .
Advanced Research Questions
Q. How can contradictory physicochemical data (e.g., melting point, solubility) from literature be resolved?
Answer:
Q. What strategies optimize the compound’s pharmacokinetic profile for CNS penetration?
Answer:
- Lipophilicity Adjustment: Introduce fluorine substituents to the pivaloyl group to balance logP (target 2.0–3.0) .
- Blood-Brain Barrier (BBB) Assays: Use in vitro PAMPA-BBB model; validate with in vivo microdialysis in rodents .
- Prodrug Design: Mask the amide as an ester (e.g., ethyl ester) to enhance permeability, with enzymatic cleavage in plasma .
Q. How can computational modeling predict target interactions and guide SAR studies?
Answer:
- Molecular Docking: Use AutoDock Vina to simulate binding to 5-HT2A receptors (PDB ID: 6WGT). Focus on piperazine-ethylamine interactions with Asp155 .
- MD Simulations: Run 100 ns trajectories in GROMACS to assess stability of the ligand-receptor complex .
- QSAR Models: Train models on piperazine derivatives’ IC₅₀ data to predict activity of novel analogs .
Q. How should researchers design experiments to resolve conflicting in vitro vs. in vivo efficacy data?
Answer:
- Dose-Response Correlation: Compare in vitro IC₅₀ (e.g., 5-HT2A binding) with in vivo ED₅₀ in behavioral models (e.g., forced swim test for antidepressants) .
- Metabolite Profiling: Use LC-MS/MS to identify active/passive metabolites in plasma and brain homogenates .
- Tissue Distribution Studies: Radiolabel the compound (¹⁴C) to quantify CNS uptake vs. peripheral accumulation .
Q. What methods validate the compound’s stability under long-term storage conditions?
Answer:
- Forced Degradation Studies: Expose to heat (40°C), humidity (75% RH), and light (ICH Q1B guidelines) for 4 weeks. Monitor degradation via HPLC .
- Solid-State NMR: Assess crystallinity changes impacting stability; amorphous forms may degrade faster .
- Accelerated Stability Testing: Store at 25°C/60% RH for 6 months; compare impurity profiles (ICH Q1A) .
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